molecular formula C21H23N3O3S B12173606 N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12173606
M. Wt: 397.5 g/mol
InChI Key: XHXIIHVRHZSFIH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the pyridine ring, and the coupling of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the thiazole ring may lead to the formation of sulfoxides or sulfones, while reduction of the carboxamide group may yield amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide include other thiazole derivatives and pyridine-containing compounds. Examples include:

  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its specific biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H23N3O3S/c1-5-6-15-11-14(9-10-22-15)21-23-13(2)19(28-21)20(25)24-17-8-7-16(26-3)12-18(17)27-4/h7-12H,5-6H2,1-4H3,(H,24,25)

InChI Key

XHXIIHVRHZSFIH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=C(C=C(C=C3)OC)OC)C

Origin of Product

United States

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